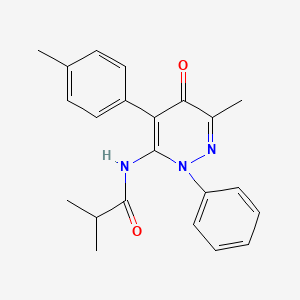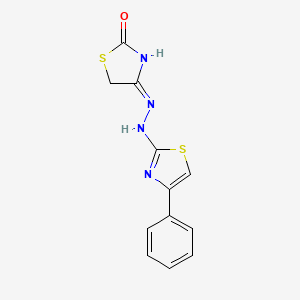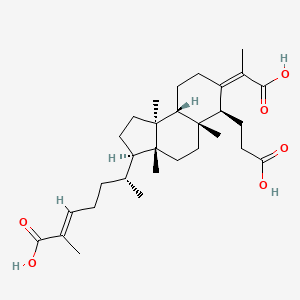![molecular formula C8H7ClO3 B14870461 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H7ClO3 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: Formation of 8-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol or 8-thio-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
科学的研究の応用
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for treating diseases.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological properties.
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Contains an amino group instead of a hydroxyl group at the 6th position, leading to distinct chemical and biological activities.
(S)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol:
Uniqueness
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7ClO3 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
5-chloro-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
InChIキー |
IHIHDQUGQBTVOE-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
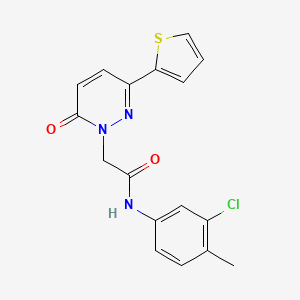
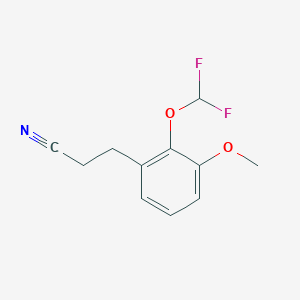
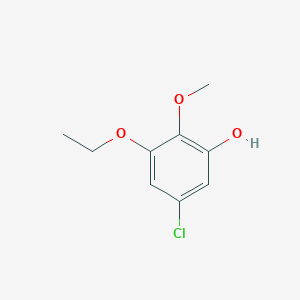
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
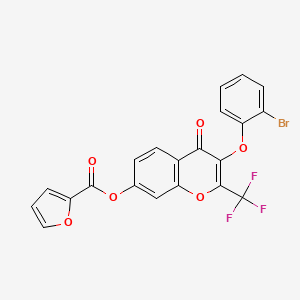
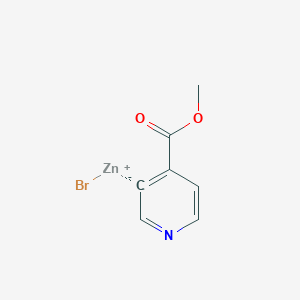
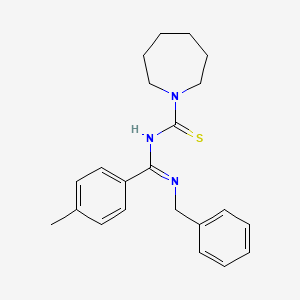
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
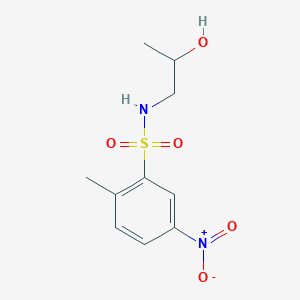
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
